3-Bromo-1,7-naphthyridin-4-amine

Description

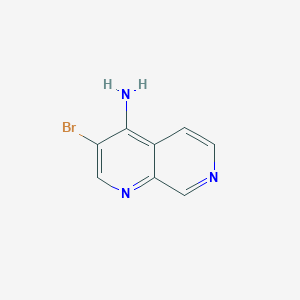

3-Bromo-1,7-naphthyridin-4-amine is a brominated derivative of the 1,7-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 5. The compound features a bromine substituent at position 3 and an amine group at position 6. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

3-bromo-1,7-naphthyridin-4-amine |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-12-7-4-11-2-1-5(7)8(6)10/h1-4H,(H2,10,12) |

InChI Key |

NSJUNYJMSGPSII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=NC=C(C(=C21)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,7-naphthyridin-4-amine typically involves the bromination of 1,7-naphthyridine followed by amination. One common method includes the use of nicotinic acid as a starting material, which undergoes a series of reactions including bromination and nucleophilic substitution to introduce the amine group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a different amine derivative of naphthyridine .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-1,7-naphthyridin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting bacterial and viral infections. Research indicates that naphthyridine derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, making them candidates for drug development against diseases such as tuberculosis and cancer .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways . This highlights its potential as a therapeutic agent in oncology.

Biological Studies

Enzyme Interaction Studies

In biological assays, this compound acts as a probe to study enzyme interactions and cellular pathways. It has been shown to inhibit enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical enzyme for fatty acid biosynthesis . This interaction suggests its applicability in developing treatments for bacterial infections.

Materials Science

Organic Electronics

The compound is being explored for its potential use in organic electronics due to its photochemical properties. Naphthyridine derivatives can enhance the performance of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . Their ability to act as ligands in coordination chemistry further expands their utility in material science.

Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A significant study investigated the effects of this compound on various cancer cell lines. The results demonstrated notable cytotoxicity against breast cancer cells with IC values in the low micromolar range. The compound induced apoptosis through caspase pathway activation, indicating its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against multiple bacterial strains. It exhibited remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-Bromo-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with its targets .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally similar compounds, their CAS numbers, and similarity scores derived from molecular databases (see –11):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | 0.86 | Bromine at C5, amine at C8 (positional isomer) |

| 3-Bromo-1,7-naphthyridin-8-amine | 1838674-91-1 | 0.85 | Bromine at C3, amine at C8 (amine shifted to C8) |

| 4-Bromo-8-methyl-1,5-naphthyridine | 1432323-27-7 | 0.66 | Bromine at C4, methyl at C8; 1,5-naphthyridine backbone (isomeric ring system) |

| 4-Bromo-2,7-naphthyridin-1-amine | 799293-85-9 | 0.58 | Bromine at C4, amine at C1; 2,7-naphthyridine backbone (distinct nitrogen positions) |

Reactivity and Functional Group Positioning

- Bromine Position : The bromine in 3-Bromo-1,7-naphthyridin-4-amine (C3) lies closer to the amine group (C4) compared to its positional isomer 5-Bromo-1,7-naphthyridin-8-amine (C5). This proximity may enhance electronic effects (e.g., electron-withdrawing resonance) that influence nucleophilic substitution or metal-catalyzed coupling reactions .

- Amine Position : Compounds with amines at C4 (target compound) versus C8 (e.g., 3-Bromo-1,7-naphthyridin-8-amine) exhibit divergent solubility and hydrogen-bonding capabilities. The C4 amine’s adjacency to bromine may stabilize intermediates in synthetic pathways .

Backbone Isomerism: 1,7- vs. 1,5- and 2,7-Naphthyridines

- 1,7-Naphthyridine vs. 1,5-Naphthyridine : The 1,5-naphthyridine scaffold (e.g., 4-Bromo-8-methyl-1,5-naphthyridine) places nitrogen atoms farther apart, altering electronic distribution and reducing similarity (score: 0.66). This difference impacts binding affinity in medicinal chemistry applications .

- 2,7-Naphthyridine Derivatives : Compounds like 4-Bromo-2,7-naphthyridin-1-amine (score: 0.58) exhibit distinct nitrogen positioning, leading to reduced planarity and altered reactivity in heterocyclic functionalization .

Research Implications

- Pharmaceuticals : The C3 bromine and C4 amine in this compound make it a candidate for kinase inhibitor development, leveraging bromine’s role in halogen bonding .

- Materials Science : Positional isomerism (e.g., bromine at C3 vs. C5) can fine-tune photophysical properties for optoelectronic applications .

Biological Activity

3-Bromo-1,7-naphthyridin-4-amine is a chemical compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The compound may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of naphthyridines, including this compound, exhibit enzyme inhibitory properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit the activity of kinases involved in cancer progression . The inhibition mechanism often involves competitive binding to the active site of the enzyme.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that this compound can significantly reduce cell viability in certain cancer types. For example, it was found to exhibit notable activity against human cervix carcinoma (HeLa) and murine leukemia cells .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative activity of several naphthyridine derivatives, including this compound. Results indicated that this compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting a promising therapeutic potential in cancer treatment .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against specific kinases involved in tumor growth. The compound demonstrated effective inhibition with an IC50 value of 20 µM for one of the tested kinases, indicating its potential as a lead compound for developing targeted therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the naphthyridine ring or substituents can significantly impact their potency and selectivity. For instance, introducing different functional groups at specific positions on the naphthyridine ring has been shown to enhance enzyme inhibitory activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves bromination followed by amination reactions:

- Bromination : The starting material is treated with bromine under controlled conditions to introduce the bromine atom at the 3-position.

- Amination : The brominated product is then subjected to nucleophilic substitution using ammonia or a primary amine to yield this compound.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 228.06 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not well defined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.